Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to beta-Glucogallin
Introduction
Beta-Glucogallin (β-Glucogallin), chemically known as 1-O-galloyl-β-D-glucose, is a naturally occurring phenolic compound found in a variety of plants, including species of oak (Quercus), Amla fruit (Phyllanthus emblica), and Chinese rhubarb (Rheum officinale).[1][2] It is a key intermediate in the biosynthesis of hydrolyzable tannins, a major class of plant polyphenols.[1][3][4] Structurally, it is an ester formed from gallic acid and β-D-glucose.[1] This molecule has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, most notably as a potent and selective aldose reductase inhibitor, which is implicated in the secondary complications of diabetes.[1][5][6] This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental protocols related to β-Glucogallin.
Chemical Structure and Properties
Beta-Glucogallin is a well-characterized molecule. Its fundamental structure consists of a gallic acid moiety attached to a β-D-glucose molecule at the anomeric carbon (C1) via an ester linkage.
Chemical Structure of β-Glucogallin:
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IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate[1]
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Synonyms: 1-O-Galloyl-β-D-glucose, Glucogallin, 1-Galloylglucose[1][7][8]
The quantitative properties of β-Glucogallin are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₁₀ | [7][8] |
| Molecular Weight | 332.26 g/mol | [2][7] |
| CAS Number | 13405-60-2 | [1][7] |
| Melting Point | 207 °C | [2] |
| Optical Rotation [α]D²⁵ | -24.5° (c = 1.75 in water) | [2] |
| Solubility | Freely soluble in hot water; Sparingly soluble in cold water, methanol, ethanol, acetone, ethyl acetate. Practically insoluble in ether, benzene, chloroform.[2] | [2] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0 | [9][10] |
| ¹H NMR (acetone-d₆, D₂O, δ ppm) | 7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m) | [9][10] |
| LC-MS Accurate Mass | [M+Na]⁺ experimental: 355.0624, calculated: 355.0606 | [9][10] |
Biosynthesis of beta-Glucogallin
Beta-Glucogallin is the foundational molecule for the synthesis of more complex gallotannins. Its biosynthesis is an enzymatic process involving the esterification of gallic acid and UDP-glucose.[1] This reaction is catalyzed by the enzyme UDP-glucose: gallate 1-O-galloyltransferase (gallate 1-beta-glucosyltransferase).[1] This enzyme has been identified in preparations from oak leaves.[1][11] Following its formation, β-Glucogallin serves as a substrate for subsequent galloylation reactions, catalyzed by enzymes such as β-glucogallin O-galloyltransferase, to build larger gallotannin structures.[1]
Experimental Protocols
Bioassay-Guided Isolation and Purification from Emblica officinalis
This protocol details the isolation of β-Glucogallin from the fruit of Emblica officinalis (Amla), as described in studies identifying it as an aldose reductase inhibitor.[6][9]
Workflow Diagram:
Methodology:
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Extraction: The initial plant material (e.g., dried Amla fruit powder) is extracted using an appropriate solvent system.
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Initial Fractionation: The crude extract is subjected to column chromatography. A common stationary phase for polyphenol separation is Sephadex® LH-20.[10]
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Bioassay-Guided Fractionation: Eluted fractions are collected and screened for biological activity. In the cited study, this was the inhibition of the aldose reductase enzyme AKR1B1.[9]
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Pooling and Further Purification: Fractions demonstrating significant inhibitory activity are pooled. This enriched sample is then further purified using C18 reversed-phase High-Performance Liquid Chromatography (HPLC).[9] The mobile phase typically consists of a gradient of acetonitrile and water.[9]
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Structural Elucidation: The purified, active fraction is subjected to structural analysis:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical structure. The cited study used a 400 MHz spectrometer, obtaining the ¹H spectrum in acetone-d₆ with D₂O and the ¹³C spectrum in DMSO-d₆.[9]
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Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the accurate mass and molecular formula, confirming the identity of the compound as β-Glucogallin.[9][10]
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Microbial Synthesis in Escherichia coli
Recent metabolic engineering efforts have enabled the de novo biosynthesis of β-Glucogallin in microbial systems, providing a potential alternative to plant extraction.[12]
Methodology:
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Strain Engineering: A recombinant Escherichia coli strain is engineered for the high-level production of gallic acid. This involves:
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Screening and integrating efficient genes for the gallic acid biosynthetic pathway.
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Balancing carbon flux by adjusting the expression levels of key enzymes.
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Strengthening the upstream shikimate pathway to increase precursor availability.[12]
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-
Glucosyltransferase Introduction: The engineered gallic acid-producing strain is further modified to express a screened gallic acid 1-O-glucosyltransferase. This enzyme catalyzes the final conversion of gallic acid to β-Glucogallin.[12]
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Fermentation and Production: The engineered E. coli strain is cultivated under controlled fermentation conditions. Glucose is used as the primary carbon source.
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Purification: β-Glucogallin is recovered and purified from the fermentation broth.
This microbial platform has been shown to produce 92.42 mg/L of β-Glucogallin de novo.[12]
Biological Significance and Applications
The primary therapeutic interest in β-Glucogallin stems from its activity as an aldose reductase (AKR1B1) inhibitor, with a reported IC₅₀ value of 58 μM.[5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to sorbitol accumulation and subsequent osmotic stress, a key factor in the pathogenesis of diabetic complications such as retinopathy and cataracts.[6]
Studies have shown that β-Glucogallin can effectively inhibit sorbitol accumulation in a lens organ culture model.[6] Beyond its anti-diabetic potential, β-Glucogallin exhibits antioxidant and anti-inflammatory properties, reducing reactive oxygen species (ROS) and the activation of inflammatory pathways like NF-κB.[3][5] These multifaceted activities make β-Glucogallin a compelling lead compound for drug development and a valuable molecule in nutraceutical research.[4]
References
- 1. Glucogallin - Wikipedia [en.wikipedia.org]
- 2. beta-Glucogallin [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of β-glucogallin from UDP-glucose and gallic acid by an enzyme preparation from oak leaves. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. Microbial synthesis of gallic acid and its glucoside β-glucogallin - PubMed [pubmed.ncbi.nlm.nih.gov]
